molecular formula C14H14N2O2 B1265528 N-[4-(4-aminophenoxy)phenyl]acetamide CAS No. 2687-41-4

N-[4-(4-aminophenoxy)phenyl]acetamide

Cat. No. B1265528
CAS RN: 2687-41-4
M. Wt: 242.27 g/mol
InChI Key: VOACWDOXELDOSJ-UHFFFAOYSA-N
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Description

N-[4-(4-aminophenoxy)phenyl]acetamide is a chemical compound relevant in various industrial and pharmaceutical applications. Its properties and synthesis methods have been a subject of study due to its utility in different fields.

Synthesis Analysis

The synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide and similar compounds often involves multiple steps and reagents. One notable method includes the one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, leading to high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(4-aminophenoxy)phenyl]acetamide has been extensively studied. These studies involve techniques like X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their structural details. For example, studies on N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides revealed insights into intra- and intermolecular hydrogen bonding in solution (Romero & Margarita, 2008).

Scientific Research Applications

1. Potential in Obesity and Diabetes Treatment

N-[4-(4-aminophenoxy)phenyl]acetamide has been explored for its potential role in treating obesity and non-insulin dependent diabetes. Research indicates that certain derivatives of this compound demonstrate agonistic activity against human β3-adrenergic receptors, which could potentially be utilized in pharmaceutical interventions for these conditions (Maruyama et al., 2012).

2. Intermediate in Antimalarial Drug Synthesis

This compound serves as an intermediate in the synthesis of antimalarial drugs. Its role in the chemoselective monoacetylation of 2-aminophenol, leading to the formation of N-(2-hydroxyphenyl)acetamide, is pivotal in the natural synthesis of antimalarial medications (Magadum & Yadav, 2018).

3. Synthesis of Tripodal Melamines

In the field of organic synthesis, N-[4-(4-aminophenoxy)phenyl]acetamide derivatives have been used in the synthesis of tripodal N-substituted melamines, which are derivatives of s-triazine. These compounds have applications in various chemical industries (Morar et al., 2015).

4. Development of Metallophthalocyanines

Research has been conducted on the synthesis of metallophthalocyanines using derivatives of N-[4-(4-aminophenoxy)phenyl]acetamide. These metallophthalocyanines, with increased solubility compared to their unsubstituted counterparts, have potential applications in areas like photodynamic therapy and as dye materials (Ağırtaş & İzgi, 2009).

5. Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of N-[4-(4-aminophenoxy)phenyl]acetamide have been synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. Certain derivatives have shown promising results, indicating their potential as therapeutic agents in these domains (Rani et al., 2014).

6. Advanced Oxidation Processes for Water Treatment

The compound and its derivatives have been studied in the context of advanced oxidation processes for treating water contaminated with acetaminophen. The understanding of degradation pathways and by-products of acetaminophen is crucial in environmental chemistry and water purification technology (Qutob et al., 2022).

7. Synthesis of Novel Isoxazole Derivatives

The synthesis of substituted aryl-N-chalconyl aminophenols from N-[4-(4-aminophenoxy)phenyl]acetamide has been explored. These novel isoxazole derivatives have been evaluated for their analgesic and antimicrobial activities, showing significant potential in these areas (Sahu et al., 2009).

Safety And Hazards

The compound should be kept in a dark place, under an inert atmosphere, and at room temperature . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements are H317 and H319 . The precautionary statements are P305+P351+P338 and P280 .

properties

IUPAC Name

N-[4-(4-aminophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOACWDOXELDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181381
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-aminophenoxy)phenyl]acetamide

CAS RN

2687-41-4
Record name N-[4-(4-Aminophenoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(p-Aminophenoxy)acetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLW9TE5QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VS Pilyugin, YE Sapozhnikov, GV Kiseleva… - Russian journal of …, 2005 - Springer
A procedure was developed for preparing di[methoxy(ethoxy)carbonylamino-1H-benzimidazol-5-yl] ethers by the reaction of methyl or ethyl chloroformate with sodium cyanamide, …
Number of citations: 4 link.springer.com
P Mateo Campins - 2018 - diposit.ub.edu
[cat] La present tesi doctoral està enfocada al desenvolupament de noves petites molècules dirigides a diferents dianes del càncer. Els descobriments recents sobre la seqüenciació …
Number of citations: 4 diposit.ub.edu

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